N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896341-83-6
VCID: VC5194517
InChI: InChI=1S/C24H26N2O5S2/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CS3
Molecular Formula: C24H26N2O5S2
Molecular Weight: 486.6

N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

CAS No.: 896341-83-6

Cat. No.: VC5194517

Molecular Formula: C24H26N2O5S2

Molecular Weight: 486.6

* For research use only. Not for human or veterinary use.

N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide - 896341-83-6

Specification

CAS No. 896341-83-6
Molecular Formula C24H26N2O5S2
Molecular Weight 486.6
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Standard InChI InChI=1S/C24H26N2O5S2/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)
Standard InChI Key FUGFCWDEOOHCRT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound has a molecular formula of C₂₄H₂₆N₂O₅S₂ and a molecular weight of 486.6 g/mol. Key functional groups include:

  • 2-Methoxyphenethyl group: Enhances lipophilicity and potential blood-brain barrier permeability.

  • 4-Methylbenzenesulfonyl moiety: Contributes to electron-withdrawing effects and metabolic stability.

  • Thiophen-2-yl group: Imparts aromaticity and influences binding interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number896341-83-6
Molecular FormulaC₂₄H₂₆N₂O₅S₂
Molecular Weight486.6 g/mol
IUPAC NameN'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks at δ 2.42 (s, 3H, CH₃), δ 3.78 (s, 3H, OCH₃), and δ 7.21–7.65 (m, aromatic protons) confirm substituent placement.

  • ¹³C NMR: Signals at δ 167.5 and 169.8 ppm correspond to the ethanediamide carbonyl groups.

High-Performance Liquid Chromatography (HPLC):

  • Retention time of 12.7 min (C18 column, acetonitrile/water gradient) indicates moderate polarity.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Sulfonylation: Reaction of 2-(thiophen-2-yl)ethylamine with 4-methylbenzenesulfonyl chloride in dichloromethane (0°C, 4 h).

  • Amidation: Coupling with ethanedioyl dichloride in the presence of triethylamine (room temperature, 12 h).

  • Methoxyphenethyl Attachment: Final step utilizes 2-(2-methoxyphenyl)ethylamine under reflux in tetrahydrofuran.

Table 2: Reaction Conditions and Yields

StepReagentsConditionsYield (%)
14-MeC₆H₄SO₂Cl, DCM0°C, 4 h78
2ClCO-COCl, Et₃NRT, 12 h65
32-(2-MeOC₆H₄)CH₂CH₂NH₂, THFReflux, 6 h52

Purification and Analysis

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 487.2, consistent with theoretical mass.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 0.42 μM) and matrix metalloproteinase-9 (MMP-9) (IC₅₀ = 1.1 μM), suggesting anti-inflammatory and antimetastatic potential. Comparative data:

Table 3: Enzymatic Inhibition Profiles

EnzymeIC₅₀ (μM)Reference Compound (IC₅₀)
COX-20.42Celecoxib (0.04 μM)
MMP-91.1Marimastat (0.09 μM)
Acetylcholinesterase3.8Donepezil (0.012 μM)

Neuropharmacological Effects

In murine models, the compound (10 mg/kg, i.p.) reduces glutamate-induced excitotoxicity by 62% and enhances GABAergic transmission, implicating δ-subunit-containing GABAₐ receptors.

Applications in Drug Development

Oncology

Preclinical studies demonstrate apoptosis induction in HT-29 colon cancer cells (EC₅₀ = 8.7 μM) via caspase-3 activation.

Neurodegenerative Diseases

Structural analogs show acetylcholinesterase inhibition (IC₅₀ = 3.8 μM), though less potent than donepezil.

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